meso-3,3'-Ethylenebis(2-(m-fluorophenyl)-4-thiazolidinone)
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Overview
Description
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one: is a complex organic compound featuring two thiazolidinone rings and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 3-fluorophenyl derivatives and thiazolidinone precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: In biological research, it may be investigated for its interactions with proteins or enzymes, potentially serving as a lead compound for drug development.
Medicine: The compound could have potential therapeutic applications, such as anti-inflammatory or anticancer properties, pending further research and clinical trials.
Industry: In industrial applications, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and thiazolidinone rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with fluorophenyl groups, used as a precursor in polymer synthesis.
3-(3,5-Difluorophenyl)propionic acid: A compound with similar fluorophenyl groups, used in various chemical transformations.
Uniqueness: The uniqueness of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one lies in its dual thiazolidinone rings and specific stereochemistry, which may confer distinct biological and chemical properties compared to other fluorophenyl compounds.
Properties
CAS No. |
109886-94-4 |
---|---|
Molecular Formula |
C20H18F2N2O2S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
InChI Key |
PSTGWBZCEHGXTA-WOJBJXKFSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)F |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
109886-94-4 | |
Origin of Product |
United States |
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